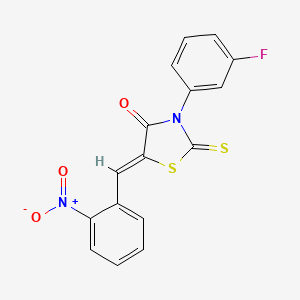![molecular formula C22H14Cl2N2O5 B11693340 methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen chlorierten Benzolring, einen Pyrazolidinring und einen Furanring beinhaltet, was sie zu einem interessanten Forschungsobjekt für Chemiker, Biologen und Mediziner macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein üblicher Weg beinhaltet die folgenden Schritte:
Bildung des Pyrazolidinrings: Der Pyrazolidinring kann durch Reaktion von 4-Chlorphenylhydrazin mit Ethylacetoacetat unter sauren Bedingungen zu 1-(4-Chlorphenyl)-3,5-dioxopyrazolidin synthetisiert werden.
Synthese des Furanrings: Der Furanring kann durch Reaktion von Furfural mit geeigneten Reagenzien zu einem Furanderivat synthetisiert werden.
Kupplungsreaktion: Die Pyrazolidin- und Furanderivate werden dann unter Verwendung einer geeigneten Base und eines Lösungsmittels gekoppelt, um das gewünschte Produkt zu bilden.
Chlorierung: Der letzte Schritt beinhaltet die Chlorierung des Benzoatrings unter Verwendung von Thionylchlorid oder einem anderen Chlorierungsmittel.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Verfahren wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Nucleophile Substitutionsreaktionen können an den chlorierten Positionen auftreten, wobei Nucleophile wie Amine oder Thiole die Chloratome ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Amine, Thiole, polare aprotische Lösungsmittel wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. in der Medikamentenentwicklung zur Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Synthese von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat: Ähnlich in der Struktur, aber mit Variationen in funktionellen Gruppen oder Ringsystemen.
Chlorphenyl-Derivate: Verbindungen mit chlorierten Benzolringen und ähnlichen funktionellen Gruppen.
Furan-Derivate: Verbindungen, die Furanringe mit verschiedenen Substituenten enthalten.
Einzigartigkeit
Methyl-2-chlor-5-(5-{(Z)-[1-(4-chlorphenyl)-3,5-dioxopyrazolidin-4-yliden]methyl}furan-2-yl)benzoat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringsystemen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H14Cl2N2O5 |
|---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
methyl 2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H14Cl2N2O5/c1-30-22(29)16-10-12(2-8-18(16)24)19-9-7-15(31-19)11-17-20(27)25-26(21(17)28)14-5-3-13(23)4-6-14/h2-11H,1H3,(H,25,27)/b17-11- |
InChI-Schlüssel |
VLLJADUTEVNBEK-BOPFTXTBSA-N |
Isomerische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
